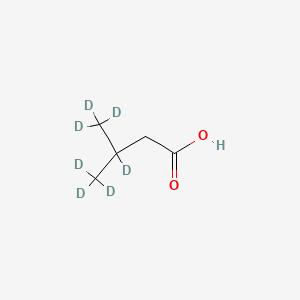
3-Methyl-d3-butyric-3,4,4,4-d4 acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isovaleric acid-d7 is a deuterated form of isovaleric acid, where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties, which allow for detailed studies in various fields such as chemistry, biology, and medicine. The deuterium labeling makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Isovaleric acid-d7 can be synthesized through several methods. One common approach involves the deuteration of isovaleric acid using deuterium gas (D2) in the presence of a catalyst. This process typically requires high pressure and temperature to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods: In an industrial setting, the production of isovaleric acid-d7 may involve the use of deuterated reagents and solvents to ensure a high degree of deuterium incorporation. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high isotopic purity.
Analyse Chemischer Reaktionen
Types of Reactions: Isovaleric acid-d7 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: Isovaleric acid-d7 can be oxidized to form isovaleryl chloride or other oxidized derivatives.
Reduction: It can be reduced to form isovaleric aldehyde or alcohol.
Substitution: The carboxyl group can undergo substitution reactions to form esters, amides, or anhydrides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) for forming acyl chlorides, and alcohols or amines for ester and amide formation.
Major Products:
Oxidation: Isovaleryl chloride, isovaleric aldehyde.
Reduction: Isovaleric alcohol.
Substitution: Various esters and amides depending on the substituents used.
Wissenschaftliche Forschungsanwendungen
Isovaleric acid-d7 is widely used in scientific research due to its deuterium labeling, which provides several advantages:
Chemistry: It is used in NMR spectroscopy to study reaction mechanisms and molecular structures without interference from hydrogen signals.
Biology: It helps in tracing metabolic pathways and studying enzyme kinetics.
Medicine: It is used in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: It is employed in the development of new materials and chemical processes where isotopic labeling is required.
Wirkmechanismus
The mechanism of action of isovaleric acid-d7 is similar to that of isovaleric acid. It interacts with various molecular targets and pathways, including:
Enzyme Inhibition: It can inhibit enzymes involved in fatty acid metabolism.
Signal Transduction: It may affect signaling pathways by interacting with receptors or other signaling molecules.
Metabolic Pathways: It is involved in the metabolism of branched-chain amino acids and can influence energy production and storage.
Vergleich Mit ähnlichen Verbindungen
Isovaleric acid-d7 can be compared with other deuterated and non-deuterated short-chain fatty acids:
3-Methylbutanoic Acid:
Valeric Acid: A straight-chain analog with different physical and chemical properties.
Butyric Acid: A shorter-chain fatty acid with distinct metabolic and physiological effects.
Uniqueness: The primary uniqueness of isovaleric acid-d7 lies in its deuterium labeling, which provides enhanced stability and distinct spectroscopic properties, making it invaluable in various research applications.
By understanding the properties, preparation methods, chemical reactions, and applications of isovaleric acid-d7, researchers can leverage its unique characteristics to advance scientific knowledge and technological innovation.
Eigenschaften
Molekularformel |
C5H10O2 |
|---|---|
Molekulargewicht |
109.17 g/mol |
IUPAC-Name |
3,4,4,4-tetradeuterio-3-(trideuteriomethyl)butanoic acid |
InChI |
InChI=1S/C5H10O2/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H,6,7)/i1D3,2D3,4D |
InChI-Schlüssel |
GWYFCOCPABKNJV-UAVYNJCWSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])(CC(=O)O)C([2H])([2H])[2H] |
Kanonische SMILES |
CC(C)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


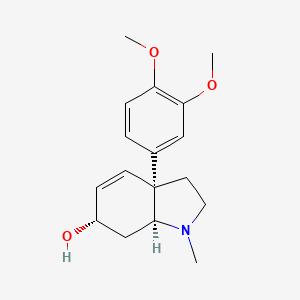
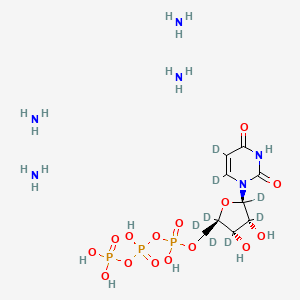
![(2S,4R)-1-[(2S)-2-[3-[3-[(2S)-2-[[7-(8-chloronaphthalen-1-yl)-4-[(3S)-4-[(E)-2-cyano-3-cyclopropylprop-2-enoyl]-3-(cyanomethyl)piperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]pyrrolidin-1-yl]propoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12402144.png)
![2'-Amino-2-(6,8-dibromo-7-hydroxy-2-oxochromen-3-yl)-7-(diethylamino)spiro[chromene-4,3'-isoindole]-1'-one](/img/structure/B12402148.png)
![[2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate;[3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B12402154.png)

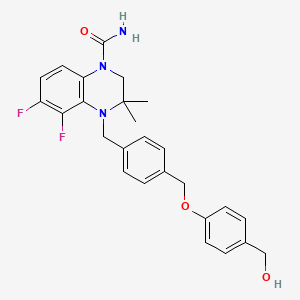
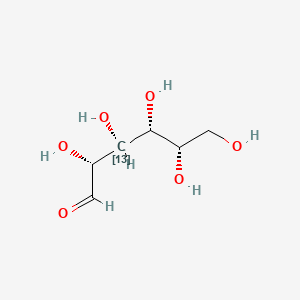
![tert-butyl 2-[[1-[(4R,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]methyl-(2,2,2-trifluoroacetyl)amino]acetate](/img/structure/B12402168.png)
![(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl](15N)amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B12402172.png)
![5-bromo-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402176.png)
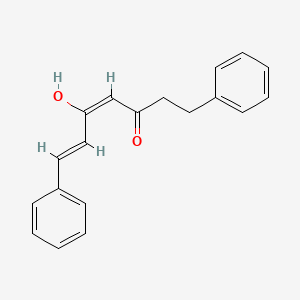
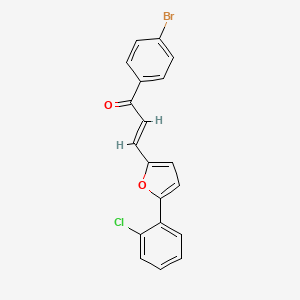
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12402206.png)
